molecular formula C22H25FN2O3 B2440877 2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate CAS No. 1794850-17-1

2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2440877
CAS No.: 1794850-17-1
M. Wt: 384.451
InChI Key: UVYMAUHMSVSXRF-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 2-phenylbutanoate” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The presence of a fluorophenyl group might also contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the oxygen atoms in the oxoethyl and butanoate groups, and the fluorine atom in the fluorophenyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The piperazine ring might undergo reactions at the nitrogen atoms, while the carbonyl group in the oxoethyl part might be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds related to 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate. For instance, compounds with structures involving substituted phenyl-2-oxoethyl 4-(pyrimidin-2-yl)piperazine showed promising antimicrobial activity against various microorganisms (Yurttaş et al., 2016). Similarly, another research synthesized 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, finding potent antibacterial activity in certain compounds (Mishra & Chundawat, 2019).

Synthesis and Characterization

The synthesis and characterization of related compounds have been a significant area of research. For instance, the synthesis of flunarizine, which contains similar structural elements, has been explored through various methods, highlighting the compound's application in treating migraines and other disorders (Shakhmaev et al., 2016). Additionally, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another similar compound, has been characterized, with studies focusing on its crystal structure and potential biological activities (Sanjeevarayappa et al., 2015).

Potential Antipsychotic Effects

Research has also been conducted on compounds similar to this compound in the context of their potential antipsychotic effects. For example, BMY 14802, a compound with a similar structure, was studied for its impact on serotonergic and noradrenergic neurons, indicating its possible use as an antipsychotic drug (Vandermaelen & Braselton, 1990).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. It could also include studying its physical and chemical properties in more detail .

Properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-2-20(17-6-4-3-5-7-17)22(27)28-16-21(26)25-14-12-24(13-15-25)19-10-8-18(23)9-11-19/h3-11,20H,2,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYMAUHMSVSXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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